N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromophenyl group attached to a dihydro-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 2-bromobenzylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Phenyl-substituted oxazoles.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-2,5-dimethoxybenzamide
- N-[(2-bromophenyl)methyl]-3,4,5-trimethoxybenzamide
- N-[(4-bromophenyl)methyl]-2-methylbenzamide
Uniqueness
N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific combination of a bromophenyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H11BrN2O/c11-9-4-2-1-3-8(9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13) |
InChI Key |
BPZHPDJXOVPLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
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